molecular formula C16H19NO B13824219 N-Ethyl-N-(2-phenoxyethyl)aniline CAS No. 41378-51-2

N-Ethyl-N-(2-phenoxyethyl)aniline

Cat. No.: B13824219
CAS No.: 41378-51-2
M. Wt: 241.33 g/mol
InChI Key: KKHWAYLPKGKYTI-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-phenoxyethyl)aniline is an organic compound with the molecular formula C16H19NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a 2-phenoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline typically involves the reaction of aniline with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) . This method yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-phenoxyethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to the parent aniline or other derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-Ethyl-N-(2-phenoxyethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-phenoxyethyl)aniline
  • N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
  • N-(2-phenoxyethyl)-N-phenylamine

Uniqueness

N-Ethyl-N-(2-phenoxyethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a phenoxyethyl group on the nitrogen atom differentiates it from other aniline derivatives, influencing its reactivity and applications.

Properties

CAS No.

41378-51-2

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-ethyl-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C16H19NO/c1-2-17(15-9-5-3-6-10-15)13-14-18-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

KKHWAYLPKGKYTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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